

# Application Notes and Protocols for Tris(trimethylsilyl)silane Mediated Dehalogenation

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For Researchers, Scientists, and Drug Development Professionals

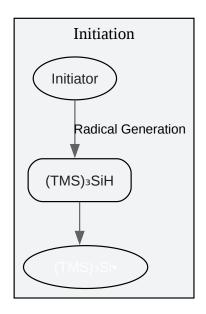
#### Introduction

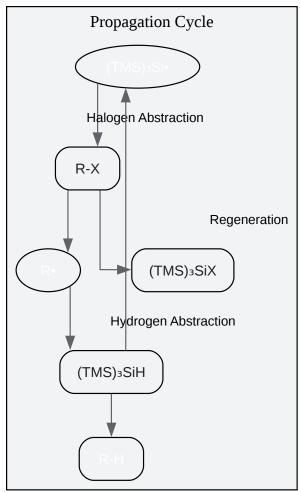
Tris(trimethylsilyl)silane (TTMSS or (TMS)<sub>3</sub>SiH) has emerged as a versatile and safer alternative to traditional radical-based reducing agents, particularly toxic organotin compounds like tributyltin hydride.[1][2] Its utility in mediating the dehalogenation of a wide range of organic halides makes it an invaluable tool in organic synthesis, including in the development of pharmaceutical intermediates. This document provides a detailed overview of the reaction conditions, protocols, and mechanisms for TTMSS-mediated dehalogenation. The reactions are typically carried out under mild conditions and demonstrate excellent yields and selectivity. [1]

#### **Reaction Mechanism**

The dehalogenation reaction proceeds via a radical chain mechanism. The process is initiated by the generation of the tris(trimethylsilyl)silyl radical ( $(TMS)_3Si_{\bullet}$ ). This radical then abstracts a halogen atom from the organic halide ((R-X)) to form a carbon-centered radical ((R-V)) and tris(trimethylsilyl)silyl halide ( $(TMS)_3SiX$ ). The carbon-centered radical subsequently abstracts a hydrogen atom from a new molecule of TTMSS, yielding the dehalogenated product ((R-H)) and regenerating the silyl radical, which continues the chain reaction.







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Caption: General mechanism of TTMSS-mediated dehalogenation.



## **Reaction Conditions**

The efficiency of TTMSS-mediated dehalogenation is influenced by several factors, including the choice of initiator, solvent, temperature, and reaction time. A variety of conditions can be employed, allowing for broad substrate scope and functional group tolerance.

#### **Initiators**

Thermal Initiators: Azo compounds are the most common thermal initiators.

- Azobisisobutyronitrile (AIBN): Widely used, with a half-life of one hour at 81°C.[1]
- 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN): Another effective thermal initiator.
- Triethylborane (Et₃B) with Oxygen: Can be used for initiation at lower temperatures.[1]

#### Photochemical Initiation:

- Visible Light/UV Irradiation: Dehalogenation can be initiated by irradiating the reaction
  mixture with visible light or a UV lamp, often without the need for a dedicated photocatalyst.
   [3] This method is particularly mild and suitable for sensitive substrates.
- Air/Oxygen: In some cases, particularly in solvent-free conditions, air can act as an initiator.
   [4]

#### **Solvents**

A range of solvents can be used, with the choice often depending on the substrate's solubility and the reaction temperature. Common solvents include:

- Toluene
- Benzene
- Tetrahydrofuran (THF)
- Solvent-free conditions have also been reported to be effective.[4]



## **Data Presentation**

The following tables summarize quantitative data for TTMSS-mediated dehalogenation under various conditions.

Table 1: Thermal Dehalogenation of Alkyl Halides

Substrate	TTMSS (equiv.)	Initiator (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1- Bromoada mantane	1.5	AIBN (0.1)	Benzene	80	2	95
1- lodoadama ntane	1.5	AIBN (0.1)	Benzene	80	2	98
Cyclohexyl Bromide	1.2	AIBN (cat.)	Toluene	110	4	85
tert-Butyl Bromide	1.5	AIBN (0.1)	Benzene	80	2	90

Table 2: Thermal Dehalogenation of Aryl Halides



Substrate	TTMSS (equiv.)	Initiator (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
4- Bromotolue ne	1.5	AIBN (0.2)	Toluene	110	6	88
1- lodonaphth alene	1.2	AIBN (cat.)	Benzene	80	3	92
4- Chlorobenz onitrile	2.0	AIBN (0.3)	Toluene	110	12	75
2- Bromopyrid ine	2.0	AIBN (2.0, slow addition)	Pyridine	115	8	65

Table 3: Photochemical Dehalogenation



Substrate	TTMSS (equiv.)	Light Source	Solvent	Temp. (°C)	Time (h)	Yield (%)
1- lododecan e	1.1	Blue LEDs	Acetonitrile	25	16	95
Ethyl 2- bromopropi onate	1.1	Blue LEDs	Acetonitrile	25	16	89
4- lodotoluen e	1.5	UV Lamp (300 nm)	Benzene	RT	4	90
N-allyl-N-dimethylph osphinoyl-2-aminopropyl phenyl selenide	-	UV irradiation	-	-	-	74

## **Experimental Protocols**

# Protocol 1: General Procedure for Thermal Dehalogenation of Alkyl Bromides with AIBN

This protocol is a general guideline and may require optimization for specific substrates.



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## References

- 1. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 2. Organophotocatalytic selective deuterodehalogenation of aryl or alkyl chlorides PMC [pmc.ncbi.nlm.nih.gov]
- 3. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Spurring radical reactions of organic halides with tin hydride and TTMSS using microreactors. | Semantic Scholar [semanticscholar.org]
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